N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
“N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is an organic compound with borate and sulfonamide groups . It has a molecular formula of C20H32BNO4 and a molecular weight of 361.28 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(C)C(=O)c1ccc(cc1)B2OC(C)(C)C(C)(C)O2
. This indicates that the compound contains a benzamide group attached to a boronate ester group. Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Application in Drug Development
- Benzamide derivatives have been synthesized and evaluated for various therapeutic applications, including as potential neuroleptics and gastrokinetic agents. Studies have explored the synthesis and activity of benzamides, revealing their potential in treating psychosis and improving gastric emptying, respectively (Iwanami et al., 1981), (Kato et al., 1992).
Role in Imaging and Diagnosis
- Fluorine-18-labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), demonstrating the utility of benzamide derivatives in diagnostic imaging (Tu et al., 2007).
Chemical Synthesis and Polymerization
- Novel syntheses involving benzamide derivatives have been reported for the creation of functionalized polymers and organic molecules, indicating their versatility in chemical synthesis and material science applications (Summers & Quirk, 1998), (Convertine et al., 2004).
Therapeutic Potential
- The exploration of benzamides in the development of anti-inflammatory, analgesic, and antipsychotic medications underscores their significant therapeutic potential. Research into specific benzamide compounds has led to insights into their mechanisms of action and potential clinical applications (Abu‐Hashem et al., 2020), (Nohara et al., 1985).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO4/c1-13(2)22(14(3)4)18(23)16-11-10-15(12-17(16)24-9)21-25-19(5,6)20(7,8)26-21/h10-14H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCMSCZQQVGKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C(C)C)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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